4H-Pyran-4-one

Overview

Description

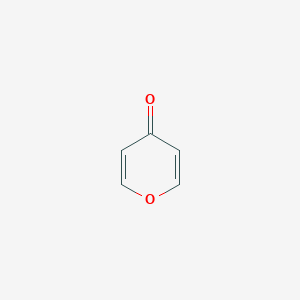

4H-Pyran-4-one is a chemical compound with the molecular formula C5H4O2 and a molecular weight of 96.08406 g/mol . It contains a total of 11 bonds, including 7 non-H bonds, 3 multiple bonds, 3 double bonds, 1 six-membered ring, 1 ketone (aliphatic), and 1 ether (aliphatic) .

Synthesis Analysis

The synthesis of 4H-Pyran-4-one derivatives has been achieved through various strategies. One approach involves multicomponent reactions (MCRs) which are favored due to their high efficiency, atom economy, short reaction times, low cost, and green reaction conditions . Another method involves the condensation of di(aminoxymethyl) pyranones with aromatic aldehydes .Molecular Structure Analysis

The molecular structure of 4H-Pyran-4-one includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 11 bonds, including 7 non-H bonds, 3 multiple bonds, 3 double bonds, 1 six-membered ring, 1 ketone (aliphatic), and 1 ether (aliphatic) .Chemical Reactions Analysis

4H-Pyran-4-one participates in a variety of cycloaddition reactions and is used as a building block for many more complex chemical structures . It’s also involved in the synthesis of cephalosporin derivatives .Physical And Chemical Properties Analysis

4H-Pyran-4-one is a colorless liquid commonly used as an intermediate in organic chemistry. It contains a six-membered oxygen-containing heterocycle called pyran, and is soluble in many organic solvents but not water .Scientific Research Applications

Podands Synthesis

4H-Pyran-4-one is used in the synthesis of new derivatives of 3,5-disubstituted 4H-Pyran-4-one podands . These podands are prepared by transesterification reaction of dimethyl or diethyl 2,6-dimethyl-4H-pyran-4-one-3,5-dicarboxylate with some glycol, glycol ethers or by nucleophilic substitution of some phenols or glycol ethers with 3,5-bis (bromomethyl)-2,6-diphenyl-4H-pyran-4-one .

DNA Binding Studies

4H-Pyran derivatives have been found to behave preferably as minor groove binders over major groove or intercalators . This makes them interesting DNA binders with high binding constants .

Inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO)

4H-Pyran-4-one has pharmaceutical applications as an inhibitor of semicarbazide-sensitive amine oxidase (SSAO) . SSAO is an enzyme that catalyzes the oxidative deamination of primary amines to produce aldehydes, ammonia, and hydrogen peroxide.

Modulation of NMDA Receptors

4H-Pyran-4-one is also used in the modulation of NMDA receptors . NMDA receptors are a type of ionotropic glutamate receptor that play a key role in synaptic plasticity and memory function.

Intermediate in Organic Synthesis

Tetrahydro-4H-pyran-4-one serves as a crucial intermediate in organic synthesis, enabling the creation of complex molecules .

Development of Histamine-3 Receptor Antagonists

In medicinal chemistry, Tetrahydro-4H-pyran-4-one plays a vital role in developing potent histamine-3 receptor antagonists for treating cognitive disorders .

Antimicrobial and Insecticidal Properties

Tetrahydro-4H-pyran-4-one has potential biological activities, including antimicrobial and insecticidal properties .

Building Block for Various Oxacycles

In organic synthesis, Tetrahydro-4H-pyran-4-one is a valuable building block for the construction of various oxacycles .

Safety And Hazards

Future Directions

properties

IUPAC Name |

pyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O2/c6-5-1-3-7-4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQUWLDCFXOXEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20148352 | |

| Record name | 4H-Pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H-Pyran-4-one | |

CAS RN |

108-97-4 | |

| Record name | 4H-Pyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-Pyran-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-pyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4H-PYRAN-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ7X07IM7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

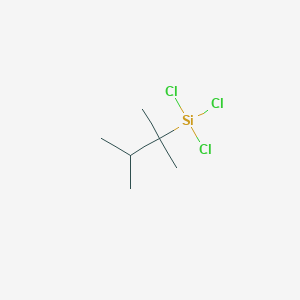

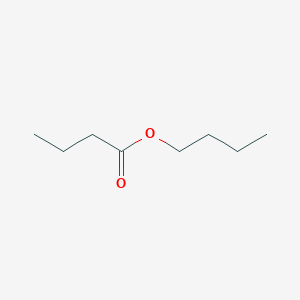

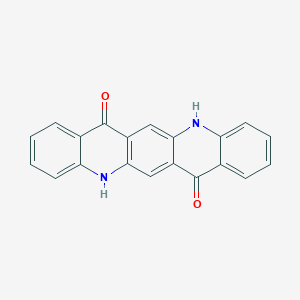

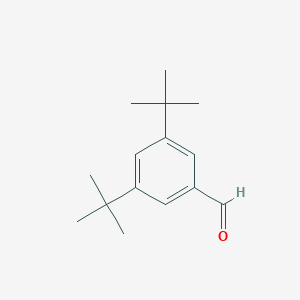

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

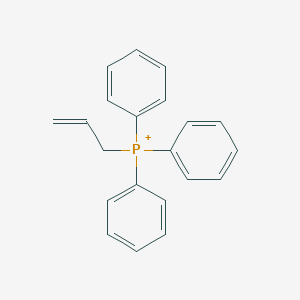

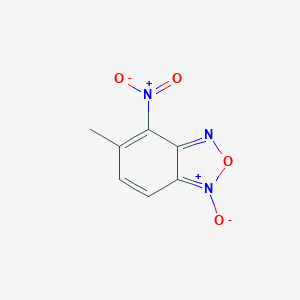

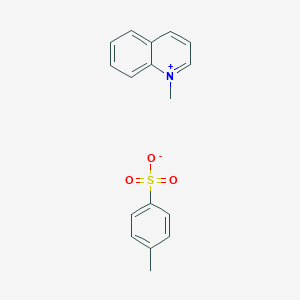

Feasible Synthetic Routes

Q & A

ANone: The molecular formula of 4H-pyran-4-one is C5H4O2, and its molecular weight is 96.08 g/mol. []

ANone: Researchers commonly use IR, UV-Vis, 1H-NMR, 13C-NMR, and mass spectrometry to characterize 4H-pyran-4-one derivatives and confirm their structures. [, , , , , , , , , ]

ANone: Several methods exist for synthesizing 4H-pyran-4-ones, including:

- Acid-catalyzed cyclization of acetylenic ketones []

- Palladium-catalyzed coupling reactions of 5-bromo-4H-pyran-4-ones with boronic acids []

- Condensation reactions of dibenzyl ketones with acetic acid in the presence of polyphosphoric acid []

- Reaction of dimethylformamide and phosphorous oxychloride with diphenylacetone []

- Transesterification reactions of 4H-pyran-4-one dicarboxylates with glycols or glycol ethers []

- Nucleophilic substitution reactions of 3,5-bis(bromomethyl)-4H-pyran-4-ones with various nucleophiles [, ]

- Thermal cycloaddition of aroylketenes to silyl enol ethers []

- Metalation of 2-methyl-4H-pyran-4-one followed by reaction with electrophiles []

- Microwave-assisted reactions using polyphosphoric acid or diphosphorous pentoxide []

ANone: Yes, 4H-pyran-4-ones can be converted into various heterocyclic compounds, including:

- Isoxazoles and 5-hydroxyisoxazolines via reaction with hydroxylamine []

- Pyridones via reaction with amines [, ]

- Pyrano[3,4-c]pyridines via a multi-step sequence involving enamine formation, acylation, and condensation with cyanoacetamide []

ANone: 2,3-Dihydro-4H-pyran-4-ones can undergo oxidation reactions to yield the corresponding 4H-pyran-4-ones. [] For example, dihydro-γ-pyrone (Ia) can be oxidized, hydrolyzed, and decarboxylated to produce 6-methyl maltol (IV). []

ANone: 4H-pyran-4-one derivatives have demonstrated various biological activities, including:

- Skeletal muscle relaxant activity: Kojic amine (2-(aminomethyl)-5-hydroxy-4H-pyran-4-one) exhibits muscle relaxant properties, potentially acting as a γ-aminobutyric acid (GABA) mimetic agent. []

- Mosquito larvicidal activity: 3-Hydroxy-2-methyl-4H-pyran-4-one (maltol) isolated from Senecio laetus shows larvicidal potential against Anopheles stephensi, Aedes aegypti, and Culex quinquefasciatus. [, ]

- Antifungal activity: 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-(DDMP) exhibits antifungal activity against selected wood-degrading fungi. []

- Antimicrobial activity: Several 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, particularly Mannich bases, display antimicrobial activity against various bacteria and fungi. [, , ]

- Anticonvulsant activity: Several 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, including Mannich bases and kojic acid derivatives, exhibit anticonvulsant activity in animal models. [, , ]

ANone: Yes, several natural products contain the 4H-pyran-4-one core structure. For example:

- Maltol (3-hydroxy-2-methyl-4H-pyran-4-one): Found in toasted oak wood used in barrel making [] and the methanol root extract of Senecio laetus [, ]

- Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one): A natural γ-pyrone used as a starting material for synthesizing various biologically active compounds. []

- Long-chain γ-pyrones: Identified in the epicuticular wax of Vanilla species, with 2-(14-tricosenyl)-2,3-dihydro-6-methyl-4H-pyran-4-one being the major constituent. []

ANone: SAR studies have revealed that modifications at various positions of the 4H-pyran-4-one scaffold influence biological activity:

- Position 2: Introduction of substituted piperazine moieties at position 2 through Mannich reactions often enhances antimicrobial [, , ] and anticonvulsant activities [, , ]. Different substituents on the piperazine ring further modulate potency and selectivity. [, , ]

- Position 3: The presence of a hydroxyl group at position 3 is crucial for many biological activities, likely due to its involvement in hydrogen bonding interactions with biological targets. [, , , ]

- Position 6: Modifications at position 6, such as the introduction of a methyl group, can influence the physicochemical properties and potentially affect the interaction with biological targets. [, , ]

ANone: Yes, computational studies, including molecular modeling and docking simulations, have been performed on 4H-pyran-4-one derivatives:

- Docking studies: Used to investigate the binding mode and interactions of 4H-pyran-4-one derivatives with potential biological targets, such as DNA gyrase. []

- Homology modeling: Employed to build a 3D model of the M. tuberculosis DNA gyrase B subunit for docking studies. []

ANone: While the provided research primarily focuses on synthesis and biological evaluation, some studies use strategies to improve the solubility and bioavailability of 4H-pyran-4-one derivatives. For instance, the synthesis of esters of 3-carboxy-proxyl with 4H-pyran-4-one moieties aimed to design advanced organic structures with improved properties. [] Further research is needed to explore specific formulation strategies, such as the use of cyclodextrins, liposomes, or nanoparticles, to enhance the drug-likeness of these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B94237.png)

![Tricyclo[4.1.0.02,4]-heptane](/img/structure/B94239.png)